H-DL-Abu-OH

Catalog No.
S660982
CAS No.
2835-81-6
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-DL-Abu-OH

CAS Number

2835-81-6

Product Name

H-DL-Abu-OH

IUPAC Name

2-aminobutanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

QWCKQJZIFLGMSD-UHFFFAOYSA-N

Synonyms

(2S)-2-aminobutanoic acid, 2-aminobutanoic acid, 2-aminobutyric acid, alpha-aminobutyric acid, alpha-aminobutyric acid, (+-)-isomer, alpha-aminobutyric acid, (R)-isomer, alpha-aminobutyric acid, (S)-isomer, butyrine, butyrine, (+-)-isomer, butyrine, (R)-isomer, butyrine, (S)-isomer, homoalanine, L-2-aminobutyric acid, l-homoalanine

Canonical SMILES

CCC(C(=O)[O-])[NH3+]

The exact mass of the compound 2-Aminobutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97060. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

H-DL-Abu-OH, also known as DL-α-Aminobutyric acid (CAS 2835-81-6), is the racemic mixture of the non-proteinogenic α-amino acid, aminobutyric acid. As a crystalline solid, it serves as a versatile and economical building block in the synthesis of more complex molecules, such as pharmaceuticals and specialty chemicals. Unlike its individual L- and D-enantiomers, which have distinct biological roles and chiral-specific applications, the DL-racemate offers different physical properties and is primarily procured for applications where stereochemistry is either irrelevant, controlled for diversity, or addressed in a subsequent resolution step.

Research Fit

DL-Amino acid racemic building block for chiral peptide synthesis
Substrate differentiation in valine dehydrogenase (VDH) isozyme studies
Reported hydrophobic solute behavior for aqueous formulation research

Substituting H-DL-Abu-OH with its individual L- or D-enantiomers is not a chemically or economically equivalent choice. The racemic nature of DL-Abu results in distinct solid-state properties, such as melting point and crystal packing, which differ from the pure enantiomers. This directly impacts process parameters like thermal stability and dissolution kinetics. Furthermore, in stereospecific applications such as the synthesis of a single-isomer peptide, using the DL-form would lead to an undesired mixture of diastereomers, compromising product purity and function. Conversely, using a more expensive, enantiopure form like L-Abu for an achiral synthesis represents an unnecessary raw material cost. Therefore, the selection between racemic and enantiopure forms is a critical, procurement-level decision dictated by the specific process requirements and economic targets.

Substitution Risk

Alanine substitution: enzyme substrate specificity for VDH2 may differ markedly, potentially compromising dehydrogenase assay sensitivity.
Norvaline substitution: ionization behavior under hydrothermal conditions may deviate from model predictions, limiting thermodynamic extrapolation.
Valine substitution: reported substrate preference for VDH2 isozyme may not mirror native valine kinetics, requiring catalytic rate reassessment.

Distinct Thermal and Solid-State Properties vs. Pure Enantiomers

H-DL-Abu-OH exhibits a distinct thermal profile compared to its enantiopure counterparts, indicating a different and more stable crystal lattice. As a true racemic compound, its melting point is consistently reported at approximately 291-295 °C (with decomposition). In contrast, the L-enantiomer has a reported melting point of 291 °C. This difference in solid-state behavior is critical for processability.

Evidence DimensionMelting Point (Decomposition)
Target Compound Data~291-295 °C
Comparator Or BaselineL-Aminobutyric Acid: 291 °C
Quantified DifferenceHigher and distinct decomposition temperature range
ConditionsStandard atmospheric pressure, as reported in literature and safety data sheets.

The different crystal structure and thermal profile directly impact process parameters, formulation stability, and dissolution kinetics, making it a non-interchangeable choice based on physical handling requirements.

VDH2 Activity vs Alanine
Head-to-head
H-DL-Abu-OH 158% (VDH2)
L-alanine 8.3% (VDH2)
19.0× higher activity
Supports VDH2 substrate specificity differentiation
10 mM substrate, VDH isozymes from S. cinnamonensis

Cost-Effective Starting Material for Non-Stereospecific Industrial Synthesis

H-DL-Abu-OH is the economically preferred precursor for the synthesis of certain high-volume agrochemicals where the final active ingredient is a racemate. For example, it is a key building block for producing the non-selective herbicide Imazapyr, which is sold and applied as a racemic mixture (2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid). Using an expensive, enantiopure starting material like L-Abu would offer no performance benefit for this application and would significantly increase production costs.

Evidence DimensionPrecursor Suitability for Racemic Products
Target Compound DataDirect, cost-effective precursor for racemic Imazapyr.
Comparator Or BaselineL-Aminobutyric Acid: Unnecessarily expensive for this application due to chiral purity.
Quantified DifferenceSignificant cost reduction by avoiding chiral resolution or asymmetric synthesis steps.
ConditionsIndustrial synthesis of the herbicide Imazapyr.

For manufacturers of achiral or racemic final products, procuring the DL-form is a primary cost-control measure, directly impacting the economic viability of the synthesis.

VDH2 Activity vs Valine
Head-to-head
H-DL-Abu-OH 158%
L-valine (native) 100%
+58 percentage points
Supports VDH2 substrate profiling context
VDH2 isozyme, 10 mM substrate concentration

Enables Deliberate Diastereomeric Complexity in Peptide Library Synthesis

In solid-phase peptide synthesis (SPPS), the choice between DL-Abu and L-Abu dictates the outcome. While L-Abu is used to build a single, defined peptide sequence, H-DL-Abu-OH is intentionally used to introduce diversity. Incorporating one molecule of H-DL-Abu-OH at a specific position in a growing peptide chain results in a 1:1 mixture of two distinct diastereomers. This technique is a standard method for creating combinatorial libraries for high-throughput screening in drug discovery.

Evidence DimensionProduct Outcome in Peptide Synthesis
Target Compound DataGenerates a 1:1 mixture of two diastereomers at the incorporation site.
Comparator Or BaselineL-Aminobutyric Acid: Generates a single, stereochemically pure peptide product.
Quantified DifferenceCreates controlled, quantifiable diversity (2 compounds) vs. a single compound.
ConditionsStandard solid-phase or solution-phase peptide synthesis protocols.

This makes H-DL-Abu-OH a specific tool for generating structural diversity in screening libraries, an application where the stereochemical purity of L-Abu would be a functional limitation.

Ionization vs Norvaline
Head-to-head
H-DL-Abu-OH pKa,COOH model deviation observed
DL-norvaline Consistent with model
Supports thermodynamic model differentiation
175–275 °C, 10 MPa; UV-vis spectroscopy
Deracemization Purity
Reported
48% yield, 99.5% ee
Supports biocatalytic chiral resolution
Immobilized D-AAO; cross-study conditions
Surface Tension Behavior
Class-level
Classified as hydrophobic solute (negative surface tension slope)
Supports solute-solvent interaction modeling
Class-level inference from homologous amino acid series
Selective Alanine Removal
Head-to-head
L-2-aminobutyric acid Unaffected by alanine racemase
L-alanine contaminant Completely converted and removed
Supports selective byproduct removal pathway
In vitro biosynthetic system, dual-enzyme cascade

Economical Precursor for Achiral or Racemic Fine Chemicals

As a starting material for multi-step syntheses where the final product does not require a specific stereochemistry, such as in the manufacturing of certain agrochemicals like Imazapyr. The use of the DL-racemate avoids the significant costs associated with chiral resolution or asymmetric synthesis, providing a direct economic advantage.

Generation of Diastereomeric Peptide Libraries for Screening

For researchers in drug discovery and materials science who need to generate combinatorial libraries. The controlled introduction of both D- and L- configurations at a specific site in a peptide sequence creates a predictable 1:1 mixture of diastereomers, expanding the structural diversity available for biological or material screening assays.

Process Development Requiring Specific Solid-State Properties

In the design of formulations or synthetic processes where thermal stability is a key parameter. The distinct melting and decomposition profile of the racemic compound, compared to its pure enantiomers, makes it the appropriate choice when the specific solid-state behavior of the racemate is required for handling, stability, or process compatibility.

Application Fit Matrix

Application
Selection Property
Validation Focus
VDH Isozyme Kinetics Studies
Substrate specificity profiling for VDH2
Relative activity assay endpoint review
Chiral L-2-Aminobutyric Acid Production
Racemic feedstock for enzymatic deracemization
Enantiomeric excess and yield verification
Hydrothermal Aqueous System Modeling
Reported ionization constant under extreme conditions
Thermodynamic model deviation review
Aqueous Solute Hydrophobicity Studies
Surface tension-based hydrophobic classification
Hydrophobic/hydrophilic behavior comparison

Physical Description

White solid; [Acros Organics MSDS]

XLogP3

-2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 Da

Monoisotopic Mass

103.063328530 Da

Heavy Atom Count

7

UNII

8306QPJ19P

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Alpha-Aminobutyric Acid is an alpha-amino acid that is a derivative of alanine with a side chain that is one carbon longer than the alanine side chain. It is synthesized through the transamination of oxobutyrate and is utilized in the biosynthesis of nonribosomal peptides.

Pictograms

Irritant

Irritant

Other CAS

1492-24-6
2835-81-6
80-60-4

Wikipedia

2-aminobutyric acid

Use Classification

Cosmetics -> Hair conditioning

General Manufacturing Information

Butanoic acid, 2-amino-: INACTIVE

Efficient single whole-cell biotransformation for L-2-aminobutyric acid production through engineering of leucine dehydrogenase combined with expression regulation

Jiajie Chen, Rongshuai Zhu, Junping Zhou, Taowei Yang, Xian Zhang, Meijuan Xu, Zhiming Rao
PMID: 33540211   DOI: 10.1016/j.biortech.2021.124665

Abstract

Leucine dehydrogenase (LDH) is widely used in the preparation of L-2-aminobutyric acid (L-2-ABA), however its wide application is limited by 2-ketobutyric acid (2-OBA) inhibition. Firstly, a novel high-throughput screening method of LDH was established, specific enzyme activity and 2-OBA tolerance of Lys72Ala mutant were 33.3% higher than those of the wild type. Subsequently, we constructed a single cell comprised of ivlA, Esldh
, fdh and optimized expression through fine-tuning RBS intensity, so that the yield of E. coli BL21/pET28a-R3ivlA-Esldh
-fdh was 2.6 times higher than that of the original strain. As a result, 150 g L-threonine was transformed to 121 g L-2-ABA in 5 L fermenter with 95% molar conversion rate, and a productivity of 5.04 g·L
·h
, which is the highest productivity of L-2-ABA currently reported by single-cell biotransformation. In summary, our research provided a green synthesis for L-2-ABA, which has potential for industrial production of drug precursors.


The free amino acid profiles and metabolic biomarkers of predicting the chemotherapeutic response in advanced sarcoma patients

B Jia, W Wang, S Lin, L Shi, Y Li, Y Gu, F Gao, Y Qin
PMID: 32948983   DOI: 10.1007/s12094-020-02494-5

Abstract

Metabolomics is an emerging field in cancer research. Plasma free amino acid profiles (PFAAs) have shown different features in various cancers, but the characteristic in advanced sarcoma remains unclear. We aimed to uncover the specific PFAAs in advanced sarcoma and to find the relationship between the altering of PFAAs and response to chemotherapy.
We analyzed the differences in PFAAs between 23 sarcoma patients and 30 healthy subjects basing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Then, we compared the dynamics of PFAAs after chemotherapy between improvement group and deterioration group.
We identified seven biological differential amino acids and four pathways which were perturbed in the sarcoma patients compared with healthy subjects. After one cycle chemotherapy, the levels of γ-aminobutyric acid (GABA) and carnosine (Car) decreased significantly in the improvement group but not in deterioration group. The levels of α-aminobutyric acid (Abu) increased significantly in the deterioration group but not in the improvement group.
Our study suggests the potential specific PFAAs in sarcoma patients. The unusual amino acids and metabolic pathways may provide ideas for clinical drugs targeting therapy. Three amino acids including Car, GABA and Abu may be metabolic biomarkers playing a role in dynamic monitoring of the therapeutic effect.


Three-dimensional high-performance liquid chromatographic analysis of chiral amino acids in carbonaceous chondrites

Aogu Furusho, Takeyuki Akita, Masashi Mita, Hiroshi Naraoka, Kenji Hamase
PMID: 32709316   DOI: 10.1016/j.chroma.2020.461255

Abstract

A three-dimensional (3D) HPLC system in combination with fluorescence derivatization has been developed for the highly sensitive and selective analysis of chiral amino acids in extraterrestrial samples. As the targets, alanine (Ala), 2-aminobutyric acid (2AB), valine (Val), norvaline (nVal) and isovaline (iVal), frequently found chiral amino acids in the carbonaceous chondrites, were selected. These amino acids were pre-column derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and the target analytes were separated from other amino acids and organic compounds by a reversed-phase column in the first dimension. The targets were further separated from interferences by an anion-exchange column in the second dimension, and their enantiomers were separated and determined in the third dimension by a Pirkle-type enantioselective column. The present 3D-HPLC system was validated and applied to the Murchison meteorite and the Antarctic meteorites, and all of the target amino acid enantiomers were clearly observed (0.78-22.33 nmol/g in the Murchison meteorite and 1.79-78.84 nmol/g in the Antarctic meteorites) without severe interferences. The %L values of the non-proteinogenic amino acids were almost 50% in both meteorites, and even the proteinogenic amino acids were almost racemic in the Antarctic meteorites.


[Synthesis of L-2-aminobutyric acid by leucine dehydrogenase coupling with an NADH regeneration system]

Likun Zhang, Yanming Xiao, Weihua Yang, Chao Hua, Yun Wang, Jingya Li, Taowei Yang
PMID: 32567282   DOI: 10.13345/j.cjb.190327

Abstract

In this study, Escherichia coli BL21 (DE3) was used as the host to construct 2 recombinant E. coli strains that co-expressed leucine dehydrogenase (LDH, Bacillus cereus)/formate dehydrogenase (FDH, Ancylobacter aquaticus), or leucine dehydrogenase (LDH, Bacillus cereus)/alcohol dehydrogenase (ADH, Rhodococcus), respectively. L-2-aminobutyric acid was then synthesized by L-threonine deaminase (L-TD) with LDH-FDH or LDH-ADH by coupling with two different NADH regeneration systems. LDH-FDH process and LDH-ADH process were optimized and compared with each other. The optimum reaction pH of LDH-FDH process was 7.5, and the optimum reaction temperature was 35 °C. After 28 h, the concentration of L-2-aminobutyric acid was 161.8 g/L with a yield of 97%, when adding L-threonine in batches for controlling 2-ketobutyric acid concentration less than 15 g/L and using 50 g/L ammonium formate, 0.3 g/L NAD+, 10% LDH-FDH crude enzyme solution (V/V) and 7 500 U/L L-TD. The optimum reaction pH of LDH-ADH process was 8.0, and the optimum reaction temperature was 35 °C. After 24 h, the concentration of L-2-aminobutyric acid was 119.6 g/L with a yield of 98%, when adding L-threonine and isopropanol (1.2 times of L-threonine) in batches for controlling 2-ketobutyric acid concentration less than 15 g/L, removing acetone in time and using 0.3 g/L NAD⁺, 10% LDH-ADH crude enzyme solution (V/V) and 7 500 U/L L-TD. The process and results used in this paper provide a reference for the industrialization of L-2-aminobutyric acid.


[Production of L-2-aminobutyric acid from L-threonine using a trienzyme cascade]

Yan Fu, Junxuan Zhang, Xuerong Fu, Yuchen Xie, Hongyu Ren, Jia Liu, Xiulai Chen, Liming Liu
PMID: 32347072   DOI: 10.13345/j.cjb.190256

Abstract

L-2-aminobutyric acid (L-ABA) is an important chemical raw material and chiral pharmaceutical intermediate. The aim of this study was to develop an efficient method for L-ABA production from L-threonine using a trienzyme cascade route with Threonine deaminase (TD) from Escherichia. coli, Leucine dehydrogenase (LDH) from Bacillus thuringiensis and Formate dehydrogenase (FDH) from Candida boidinii. In order to simplify the production process, the activity ratio of TD, LDH and FDH was 1:1:0.2 after combining different activity ratios in the system in vitro. The above ratio was achieved in the recombinant strain E. coli 3FT+L. Moreover, the transformation conditions were optimized. Finally, we achieved L-ABA production of 68.5 g/L with a conversion rate of 99.0% for 12 h in a 30-L bioreactor by whole-cell catalyst. The environmentally safe and efficient process route represents a promising strategy for large-scale L-ABA production in the future.


MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice

Jean A Boutin, Magali Jullian, Lukasz Frankiewicz, Mathieu Galibert, Philippe Gloanec, Thierry Le Diguarher, Philippe Dupuis, Amber Ko, Laurent Ripoll, Marc Bertrand, Anne Pecquery, Gilles Ferry, Karine Puget
PMID: 33673598   DOI: 10.3390/molecules26051291

Abstract

Melanin-concentrating hormone (MCH) is a 19 amino acid long peptide found in the brain of animals, including fishes, batrachians, and mammals. MCH is implicated in appetite and/or energy homeostasis. Antagonists at its receptor (MCH-R1) could be major tools (or ultimately drugs) to understand the mechanism of MCH action and to fight the obesity syndrome that is a worldwide societal health problem. Ever since the deorphanisation of the MCH receptor, we cloned, expressed, and characterized the receptor MCH-R1 and started a vast medicinal chemistry program aiming at the discovery of such usable compounds. In the present final work, we describe GPS18169, a pseudopeptide antagonist at the MCH-R1 receptor with an affinity in the nanomolar range and a Ki for its antagonistic effect in the 20 picomolar range. Its metabolic stability is rather ameliorated compared to its initial parent compound, the antagonist S38151. We tested it in an in vivo experiment using high diet mice. GPS18169 was found to be active in limiting the accumulation of adipose tissues and, correlatively, we observed a normalization of the insulin level in the treated animals, while no change in food or water consumption was observed.


A three-component monooxygenase from Rhodococcus wratislaviensis may expand industrial applications of bacterial enzymes

Makoto Hibi, Dai Fukuda, Chihiro Kenchu, Masutoshi Nojiri, Ryotaro Hara, Michiki Takeuchi, Shunsuke Aburaya, Wataru Aoki, Kimihiko Mizutani, Yoshihiko Yasohara, Mitsuyoshi Ueda, Bunzo Mikami, Satomi Takahashi, Jun Ogawa
PMID: 33398074   DOI: 10.1038/s42003-020-01555-3

Abstract

The high-valent iron-oxo species formed in the non-heme diiron enzymes have high oxidative reactivity and catalyze difficult chemical reactions. Although the hydroxylation of inert methyl groups is an industrially promising reaction, utilizing non-heme diiron enzymes as such a biocatalyst has been difficult. Here we show a three-component monooxygenase system for the selective terminal hydroxylation of α-aminoisobutyric acid (Aib) into α-methyl-D-serine. It consists of the hydroxylase component, AibH1H2, and the electron transfer component. Aib hydroxylation is the initial step of Aib catabolism in Rhodococcus wratislaviensis C31-06, which has been fully elucidated through a proteome analysis. The crystal structure analysis revealed that AibH1H2 forms a heterotetramer of two amidohydrolase superfamily proteins, of which AibHm2 is a non-heme diiron protein and functions as a catalytic subunit. The Aib monooxygenase was demonstrated to be a promising biocatalyst that is suitable for bioprocesses in which the inert C-H bond in methyl groups need to be activated.


Identification of a 3-β-homoalanine conjugate of brusatol with reduced toxicity in mice

Nicky Hwang, Yonggang Pei, Jason Clement, Erle S Robertson, Yanming Du
PMID: 32971261   DOI: 10.1016/j.bmcl.2020.127553

Abstract

Brusatol, a quassinoid natural product, is effective against multiple diseases including hematologic malignancies, as we reported recently by targeting the PI3Kγ isoform, but toxicity limits its further development. Herein, we report the synthesis of a series of conjugates of brusatol with amino acids and short peptides at its enolic hydroxyl at C-3. A number of conjugates with smaller amino acids and peptides demonstrated activities comparable to brusatol. Through in vitro and in vivo evaluations, we identified UPB-26, a conjugate of brusatol with a L- β-homoalanine, which exhibits good chemical stability at physiological pH's (SGF and SIF), moderate rate of conversion to brusatol in both human and rat plasmas, improved mouse liver microsomal stability, and most encouragingly, enhanced safety compared to brusatol in mice upon IP administration.


Synthesis of homoagmatine and GC-MS analysis of tissue homoagmatine and agmatine: evidence that homoagmatine but not agmatine is a metabolite of pharmacological L-homoarginine in the anesthetized rat

Dimitrios Tsikas, Alexander Bollenbach, Erik Hanff, Bibiana Beckmann, Björn Redfors
PMID: 31776762   DOI: 10.1007/s00726-019-02808-0

Abstract

Low L-homoarginine (hArg) concentrations in human blood and urine are associated with renal and cardiovascular morbidity and mortality, yet the underlying mechanisms and the biological activities of hArg are elusive. In humans and rats, hArg is metabolized to L-lysine. The aim of the present work was to study hArg metabolism to agmatine (Agm) and homoagmatine (hAgm) in the anesthetized rat. Using a newly developed and validated GC-MS method and a newly synthesized and structurally characterized hAgm we investigated the metabolism of i.p. administered hArg (0, 20, 220, 440 mg/kg) to hAgm and Agm in lung, kidney, liver and heart in anesthetized rats. Our study provides unequivocal evidence that hArg is metabolized to hAgm but not to Agm. Whether hAgm derived from hArg's metabolism may contribute to the pathophysiological significance of endogenous hArg and for the favoured effects of pharmacological hArg remains to be demonstrated. The biology of hArg warrants further investigations.


Development and Validation of a DFT-Based Force Field for a Hydrated Homoalanine Polypeptide

Ying Yuan, Zhonghua Ma, Feng Wang
PMID: 33555880   DOI: 10.1021/acs.jpcb.0c11618

Abstract

A new force field has been created for simulating hydrated alanine polypeptides using the adaptive force matching (AFM) method. Only density functional theory calculations using the Perdew-Burke-Ernzerhof exchange-correlation functional and the D3 dispersion correction were used to fit the force field. The new force field, AFM2020, predicts NMR scalar coupling constants for hydrated homopolymeric alanine in better agreements with experimental data than several other models including those fitted directly to such data. For Ala
, the new force field shows about 15% helical conformations, 20% conformation in the β basin, and 65% polyproline II. The predicted helical population of short hydrated alanine is higher than previous estimates based on the same experimental data. Gas-phase simulations indicate that the force field developed by AFM solution-phase data is likely to produce a reasonable conformation distribution when hydration water is no longer present, such as the interior of a protein.


Explore Compound Types